

Comparative Guide to the Structure-Activity Relationship of Morpholine-Containing Diones

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Compound of Interest

Compound Name: *1,3-Di-morpholin-4-yl-propane-1,3-dione*

CAS No.: 10256-01-6

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This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of morpholine-containing dione scaffolds, a prevalent motif in modern medicinal chemistry. We will dissect the roles of individual structural components, compare the performance of key analogs with supporting experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this important chemical class.

Introduction: The Strategic Importance of the Morpholine-Dione Scaffold

The morpholine ring is a highly valued building block in drug design, primarily because it often imparts favorable physicochemical properties. Its non-aromatic, heterocyclic nature can improve aqueous solubility, reduce metabolic liability, and act as a hydrogen bond acceptor, thereby enhancing interactions with biological targets. When coupled with a dione-containing core (such as a hydantoin, piperazinedione, or related structure), the resulting scaffold offers a

rigid, three-dimensional framework that can be precisely decorated with functional groups to optimize potency, selectivity, and pharmacokinetic profiles.

These scaffolds have been successfully employed in the development of inhibitors for various enzyme classes, most notably protein kinases such as the Phosphoinositide 3-kinase (PI3K)/mTOR pathway, which is frequently dysregulated in cancer. Understanding the SAR of this chemotype is therefore critical for the rational design of next-generation therapeutics.

Core Structure-Activity Relationship Analysis

The fundamental morpholine-dione scaffold can be systematically modified at several key positions to modulate its biological activity. We will explore these positions using a generalized structure, drawing on examples from the development of PI3K/mTOR inhibitors.

Key Structural Regions for Modification



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Caption: Key modification points on a generalized morpholine-dione scaffold.

- The Morpholine Moiety (Position R3): The oxygen atom of the morpholine ring is a critical hydrogen bond acceptor, frequently anchoring the inhibitor to the hinge region of a kinase's ATP-binding pocket.[1] Studies on the PI3K inhibitor ZSTK474, which contains two morpholine groups, revealed that replacing even one morpholine with a piperazine ring led to a significant (36-fold) reduction in PI3K α inhibitory activity.[2] This highlights the sensitivity of

this position and the importance of the oxygen atom for potent inhibition. However, substitutions on the carbon atoms of the morpholine ring (R3) can be tolerated and are used to fine-tune solubility and cell permeability.

- **The Dione Core and its Substituents (Position R2):** The dione ring system provides a rigid core for orienting other functional groups. Substituents at the R2 position often project into a key binding pocket. For instance, in a series of pyrido[3,2-d]pyrimidine inhibitors, keeping the morpholine and a 3-hydroxyphenyl group constant while varying the C-7 substituent (analogous to R2) significantly impacted dual PI3K/mTOR activity.[3] Small, polar groups at this position can enhance interactions and improve selectivity profiles.
- **The Aromatic/Heterocyclic System (Position R1):** This part of the molecule typically engages in hydrophobic and π -stacking interactions within the active site. In a series of 2-morpholino pyrimidine inhibitors, modifications to the 6-phenyl ring (R1) were explored.[4] Introducing electron-withdrawing or -donating groups on this ring system can modulate the electronic properties of the entire molecule, influencing both target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
- **The Core Ring Atom (X):** The central ring system itself (e.g., pyrimidine, triazine, etc.) is a key determinant of the overall geometry and electronic distribution of the molecule. Swapping a pyrimidine core for a triazine, for example, can alter the bond angles and distances between the critical R1, R2, and morpholine moieties, thereby reorienting how the inhibitor fits into the target's active site. Such core-hopping strategies are a common approach to escape existing patent space and discover novel interactions.[5][6]

Comparative Analysis of Representative Analogs

To illustrate the principles described above, the following table summarizes SAR data for a series of PI3K/mTOR inhibitors based on a morpholino-pyrimidine/triazine scaffold. The data is compiled from publicly available research to demonstrate the impact of specific structural changes.



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Data is illustrative and sourced from multiple studies for comparative purposes. Exact assay conditions may vary between sources.

Experimental Protocols for SAR Elucidation

The trustworthiness of any SAR campaign rests on robust and reproducible experimental data. Below are step-by-step protocols for a primary biochemical assay and a secondary cell-based assay, crucial for evaluating morpholine-dione inhibitors.

Workflow for a Typical SAR Study

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Sources

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